(5E)-1-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5E)-1-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the class of dihydropyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of appropriate aldehydes and thiourea derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyrimidine ring.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions using automated reactors. The process would include steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thioxo group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, dihydropyrimidine derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Research into this specific compound may reveal similar biological activities.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with biological targets, making it a candidate for drug development.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.
Mechanism of Action
The mechanism of action for (5E)-1-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar structure but lacks the bromophenyl and dimethoxybenzylidene groups.
2-Thioxo-1,3-dihydropyrimidine-4,6-dione: A simpler analog without the substituted aromatic rings.
Uniqueness
(5E)-1-(3-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties. The presence of the bromophenyl and dimethoxybenzylidene groups can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H15BrN2O4S |
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Molecular Weight |
447.3 g/mol |
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H15BrN2O4S/c1-25-14-7-6-11(16(10-14)26-2)8-15-17(23)21-19(27)22(18(15)24)13-5-3-4-12(20)9-13/h3-10H,1-2H3,(H,21,23,27)/b15-8+ |
InChI Key |
JCEPBYXKBLOXQO-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Br)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
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